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Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid

therapeutics, most notably for mRNA vaccines. The ionizable lipid component is a critical

determinant of the efficacy and safety of these formulations. L202 is a novel ionizable lipid

designed for potent mRNA delivery. Formulations incorporating L202 have demonstrated

desirable physicochemical properties, including a particle size of approximately 103 nm, a low

polydispersity index (PDI) of 0.08, and high mRNA encapsulation efficiency exceeding 97%.[1]

This document provides a detailed protocol for the formulation of L202-based lipid

nanoparticles using microfluidics, along with methodologies for their characterization.

Materials and Reagents
A representative formulation of L202 lipid nanoparticles consists of four key lipid components.

While the precise molar ratio for L202 has not been explicitly published, a common starting

point for novel ionizable lipids is a molar ratio of 50:10:38.5:1.5.[2][3][4][5]
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Component
Full Chemical
Name

Molar Ratio (%) Purpose

Ionizable Lipid L202 50

Encapsulates and

facilitates the

endosomal escape of

mRNA.

Helper Lipid

DSPC (1,2-distearoyl-

sn-glycero-3-

phosphocholine)

10

Aids in the structural

integrity of the

nanoparticle.

Structural Lipid Cholesterol 38.5
Stabilizes the

nanoparticle structure.

PEG-Lipid

DMG-PEG 2000 (1,2-

dimyristoyl-rac-

glycero-3-

methoxypolyethylene

glycol-2000)

1.5

Controls particle size

and reduces

aggregation.

Experimental Protocols
Preparation of Lipid Stock Solution (Organic Phase)
This protocol is for the preparation of 1 mL of a 12.5 mM total lipid stock solution in ethanol.

Materials:

L202 ionizable lipid

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

DMG-PEG 2000

Anhydrous Ethanol (200 proof)

RNase-free microcentrifuge tubes
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Procedure:

Prepare individual stock solutions of each lipid in anhydrous ethanol.

In an RNase-free microcentrifuge tube, combine the lipid stock solutions according to the

volumes calculated for a 50:10:38.5:1.5 molar ratio to achieve a final total lipid concentration

of 12.5 mM.

Vortex the solution thoroughly to ensure complete mixing. This final mixture is the organic

phase.

Preparation of mRNA Solution (Aqueous Phase)
Materials:

mRNA transcript

Citrate buffer (25-50 mM, pH 4.0)

RNase-free water

RNase-free microcentrifuge tubes

Procedure:

Thaw the mRNA stock solution on ice.

Dilute the mRNA to the desired concentration using citrate buffer (e.g., 25-50 mM, pH 4.0).

The acidic pH of the buffer is crucial for the protonation of the ionizable lipid, which facilitates

its interaction with the negatively charged mRNA backbone.[6]

L202 Lipid Nanoparticle Formulation using Microfluidics
Microfluidic mixing is the preferred method for producing monodisperse LNPs with high

encapsulation efficiency.[6] This process involves the rapid and controlled mixing of the lipid-

ethanol solution with the aqueous mRNA solution.

Equipment:
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Microfluidic mixing device (e.g., NanoAssemblr®)

Syringe pumps

Procedure:

Load the lipid stock solution (organic phase) into one syringe and the mRNA solution

(aqueous phase) into another syringe.

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

Set the total flow rate according to the manufacturer's instructions for the microfluidic device

to ensure rapid and efficient mixing.

Initiate the flow from both syringes into the microfluidic cartridge. The rapid mixing of the two

phases induces a change in solvent polarity, leading to the self-assembly of the lipids around

the mRNA, forming LNPs.

Collect the resulting LNP dispersion from the outlet of the microfluidic device.

Organic Phase

Aqueous Phase

Lipid Stock Solution
(L202, DSPC, Cholesterol, DMG-PEG 2000 in Ethanol)

Microfluidic Mixing

Flow Rate = X

mRNA Solution
(in Citrate Buffer, pH 4.0)

Flow Rate = 3X

L202 LNP Dispersion Purification
(Dialysis/TFF) Final L202 LNP Formulation

Click to download full resolution via product page

Fig. 1: L202 LNP Formulation Workflow.

Purification and Buffer Exchange
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To remove the ethanol and unencapsulated mRNA, and to raise the pH to a physiological level,

a purification and buffer exchange step is necessary.

Equipment:

Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Transfer the LNP dispersion to a dialysis cassette or the reservoir of a TFF system.

Dialyze against PBS (pH 7.4) overnight at 4°C with multiple buffer changes, or perform

diafiltration using the TFF system until the ethanol is removed and the buffer is exchanged.

The resulting purified LNP solution can be sterile-filtered through a 0.22 µm filter.

Characterization of L202 Lipid Nanoparticles
Particle Size and Polydispersity Index (PDI)
Measurement
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size)

and the size distribution (PDI) of the LNPs in solution.

Procedure:

Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4).

Analyze the sample using a DLS instrument according to the manufacturer's protocol.

Record the Z-average diameter for particle size and the PDI value. A PDI value below 0.2 is

generally considered indicative of a monodisperse population.

mRNA Encapsulation Efficiency
Principle: The Quant-iT RiboGreen assay is a fluorescent-based method used to quantify the

amount of encapsulated mRNA. The fluorescence of the RiboGreen dye is significantly
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enhanced upon binding to nucleic acids. By measuring the fluorescence before and after lysing

the LNPs, the encapsulation efficiency can be determined.

Procedure:

Prepare two sets of samples from the purified LNP solution.

To the first set, add the RiboGreen reagent to measure the fluorescence of the

unencapsulated (free) mRNA.

To the second set, first add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and

release the encapsulated mRNA. Then, add the RiboGreen reagent to measure the total

mRNA fluorescence.

Calculate the encapsulation efficiency using the following formula:

Encapsulation Efficiency (%) = [(Total Fluorescence - Free mRNA Fluorescence) / Total

Fluorescence] x 100

Summary of L202 LNP Characteristics
Parameter Method Typical Value

Particle Size (Z-average)
Dynamic Light Scattering

(DLS)
~103 nm

Polydispersity Index (PDI)
Dynamic Light Scattering

(DLS)
0.08

mRNA Encapsulation

Efficiency
Quant-iT RiboGreen Assay >97%

pKa of L202 - ~6.04–6.29

Signaling Pathway for LNP-mediated mRNA Delivery
The following diagram illustrates the proposed mechanism of cellular uptake and endosomal

escape of L202 LNPs for mRNA delivery.
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Fig. 2: Cellular Uptake and mRNA Release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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